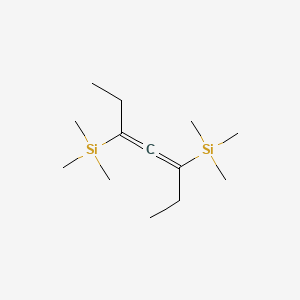
3,5-Bis(trimethylsilyl)-3,4-heptadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(trimethylsilyl)-3,4-heptadiene is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a heptadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trimethylsilyl)-3,4-heptadiene typically involves the reaction of heptadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Heptadiene+2(Trimethylsilyl chloride)→this compound+2(Hydrogen chloride)
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Bis(trimethylsilyl)-3,4-heptadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced silicon-containing products.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures to prevent over-oxidation.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions are conducted under controlled conditions to ensure selective substitution.
Major Products:
Oxidation: Epoxides, alcohols, ketones.
Reduction: Silanes, silanols.
Substitution: Various substituted heptadiene derivatives.
Aplicaciones Científicas De Investigación
3,5-Bis(trimethylsilyl)-3,4-heptadiene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of silicon-based biomolecules and as a tool for studying silicon’s role in biological systems.
Medicine: Explored for its potential in drug delivery systems and as a component in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(trimethylsilyl)-3,4-heptadiene involves its ability to undergo various chemical transformations due to the presence of reactive trimethylsilyl groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application being studied.
Comparación Con Compuestos Similares
1,4-Bis(trimethylsilyl)benzene: Another organosilicon compound with similar reactivity but a different structural framework.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar functional groups but different applications and properties.
Uniqueness: 3,5-Bis(trimethylsilyl)-3,4-heptadiene is unique due to its heptadiene backbone, which provides distinct reactivity and potential for diverse applications compared to other organosilicon compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable tool in synthetic chemistry and materials science.
Propiedades
Número CAS |
61227-92-7 |
|---|---|
Fórmula molecular |
C13H28Si2 |
Peso molecular |
240.53 g/mol |
InChI |
InChI=1S/C13H28Si2/c1-9-12(14(3,4)5)11-13(10-2)15(6,7)8/h9-10H2,1-8H3 |
Clave InChI |
KYIPUKUYFUESSR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C=C(CC)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




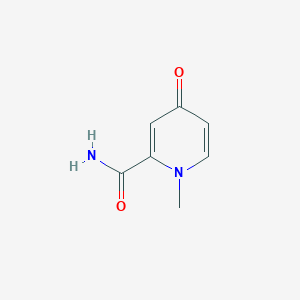
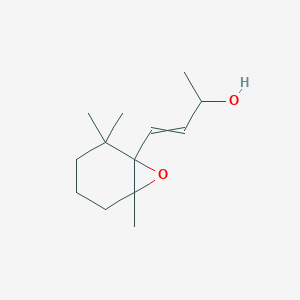
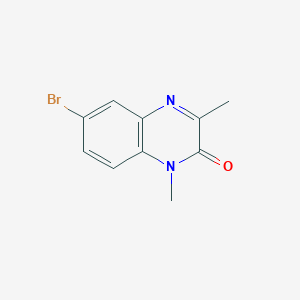
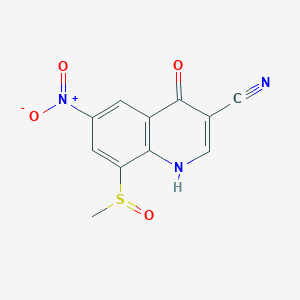
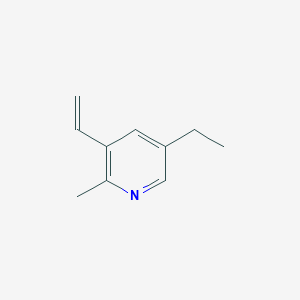
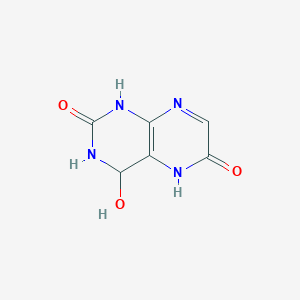
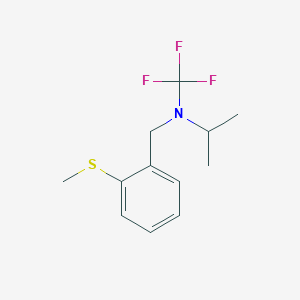


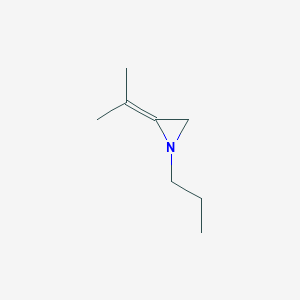

![1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one](/img/structure/B13954851.png)
